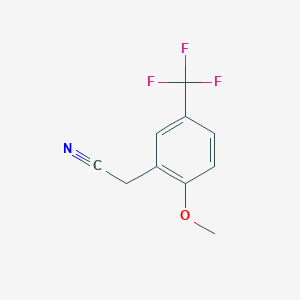

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-3-2-8(10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILINGTRFYWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Foreword: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for various functional groups, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[1] This guide focuses on the synthesis of this compound, a key building block that combines the electronic influence of a methoxy group with the unique properties of a trifluoromethyl substituent.[1] As a senior application scientist, my objective is to provide not merely a set of protocols, but a comprehensive analysis of the primary synthetic pathways, grounded in mechanistic understanding and practical, field-proven insights. This document is designed for researchers, chemists, and drug development professionals who require a deep and actionable understanding of how to access this valuable intermediate.

Molecular Profile and Physicochemical Properties

This compound is an aromatic nitrile characterized by a benzene ring substituted with a methoxy group at position 2, a trifluoromethyl group at position 5, and a cyanomethyl group at position 1. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 34636-92-5 | [1] |

| Molecular Formula | C₁₀H₈F₃NO | |

| Molecular Weight | 215.17 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 30-34 °C | [1] |

| Density | ~1.3 g/cm³ | [1] |

Core Synthesis Pathways

The synthesis of this compound can be approached from several distinct strategic starting points. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and tolerance for specific reagents and reaction conditions. We will explore the three most logical and industrially relevant routes.

Pathway I: The Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a classic, robust, and highly reliable method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is particularly advantageous when the corresponding aniline is readily available.

Causality and Mechanistic Insight: The process begins with the diazotization of the primary aromatic amine, 2-Methoxy-5-(trifluoromethyl)aniline.[4] In a cold, acidic solution, nitrous acid (generated in situ from sodium nitrite) converts the amino group into a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas), facilitating its substitution. The subsequent reaction with copper(I) cyanide (CuCN) proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species catalyzes the transfer of the cyanide nucleophile to the aryl radical, yielding the target benzonitrile.[2]

Workflow Diagram: Sandmeyer Pathway

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization:

-

Suspend 2-Methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.[4][5]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

Cool the mixture, extract the product with an organic solvent (e.g., toluene or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via distillation or chromatography.

-

Pathway II: Nucleophilic Substitution of a Benzyl Halide

This pathway represents one of the most direct and common methods for synthesizing phenylacetonitriles.[6] It leverages the reactivity of the benzylic position, which is readily attacked by nucleophiles. The core of this strategy is the SN2 displacement of a halide from 2-Methoxy-5-(trifluoromethyl)benzyl halide by a cyanide salt.

Causality and Mechanistic Insight: The carbon atom of the benzylic CH₂-X group (where X = Cl or Br) is electrophilic and susceptible to nucleophilic attack. The cyanide ion (from NaCN or KCN) acts as a potent nucleophile, displacing the halide leaving group in a single concerted step.[7] The efficiency of this reaction can be significantly enhanced by using a polar aprotic solvent (e.g., DMSO, DMF) that solvates the cation of the cyanide salt but not the anion, thereby increasing the nucleophilicity of the cyanide. Alternatively, phase-transfer catalysis is highly effective, using catalysts like tetrabutylammonium bromide (TBAB) to shuttle the cyanide anion from an aqueous phase into the organic phase containing the benzyl halide.[8][9]

Workflow Diagram: Benzyl Halide Substitution

Caption: Multi-step synthesis starting from the benzaldehyde.

Experimental Protocol: Benzaldehyde to Phenylacetonitrile

-

Reduction to Benzyl Alcohol:

-

Dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding dilute HCl, then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer, and evaporate to yield the crude benzyl alcohol.

-

-

Conversion to Benzyl Chloride:

-

Dissolve the crude benzyl alcohol in a suitable solvent like dichloromethane.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the mixture over ice water, separate the organic layer, wash with sodium bicarbonate solution, dry, and concentrate to obtain the crude benzyl chloride.

-

-

Cyanation:

-

Follow the procedure detailed in Pathway II using the crude benzyl chloride from the previous step.

-

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on a balance of factors including cost, safety, and available equipment.

| Feature | Pathway I: Sandmeyer | Pathway II: Benzyl Halide | Pathway III: Benzaldehyde |

| Starting Material | 2-Methoxy-5-(trifluoromethyl)aniline | 2-Methoxy-5-(trifluoromethyl)benzyl halide | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |

| Key Reagents | NaNO₂, HCl, CuCN | NaCN or KCN, optional PTC | NaBH₄, SOCl₂, NaCN |

| Number of Steps | 1 (from aniline) | 1 (from halide) | 3 |

| Advantages | High reliability; well-established; good for aromatic substitution patterns. | Direct and often high-yielding; simple mechanism. | Utilizes a common aldehyde starting material; each step is high-yielding. |

| Disadvantages | Unstable diazonium intermediate; use of highly toxic CuCN; potential for side reactions. | Benzyl halides can be lachrymatory and require careful handling; starting material may not be readily available. | Multi-step process increases time and potential for material loss; involves multiple reagents. |

| Safety Concerns | Potentially explosive diazonium salts (if isolated); highly toxic cyanide reagents. | Lachrymatory halides; highly toxic cyanide reagents. | Flammable solvents; corrosive SOCl₂; highly toxic cyanide reagents. |

Conclusion and Outlook

The synthesis of this compound is achievable through several robust and well-documented chemical pathways.

-

The Sandmeyer reaction (Pathway I) is a powerful choice if the corresponding aniline is the most accessible precursor.

-

Direct nucleophilic substitution of a benzyl halide (Pathway II) offers the most straightforward and atom-economical route, provided the halide is available.

-

The conversion from a benzaldehyde (Pathway III) provides a flexible, albeit longer, alternative that relies on a series of reliable and high-yielding transformations.

For researchers and drug development professionals, the selection of a specific pathway will ultimately be a strategic decision based on a holistic assessment of starting material availability, process safety, scalability, and economic viability. Each route provides a valid entry point to this critical fluorinated building block, empowering the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

ResearchGate. (2013). How can I prepare phenyl acetaldehyde from benzaldehyde? [Online] Available at: [Link]

- Google Patents. (2009). Process for the preparation of dihydroquinazolines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. [Online] Available at: [Link]

-

Organic Syntheses. (1988). 2-PHENYLBUTYRONITRILE. [Online] Available at: [Link]

-

Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

- Google Patents. (2003). Process for the manufacture of substituted phenylacetonitriles.

- Google Patents. (2010). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Brainly.in. (2018). Convert benzaldehyde to phenyl cyanide. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Online] Available at: [Link]

- Google Patents. (1957). Preparation of phenylacetonitriles.

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Online] Available at: [Link]

- Google Patents. (1984). Process for preparing amino-substituted phenylacetonitriles.

-

Wikipedia. Benzyl cyanide. [Online] Available at: [Link]

-

PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. [Online] Available at: [Link]

- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Online] Available at: [Link]

-

Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Online] Available at: [Link]

-

ResearchGate. Synthetic strategies to 2‐phenylacetonitrile. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Online] Available at: [Link]

- Google Patents. (2017). The preparation method of 3- trifluoromethyl benzyl cyanide.

-

Taylor & Francis Online. Cyanation – Knowledge and References. [Online] Available at: [Link]

-

ACS Publications. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 7. brainly.in [brainly.in]

- 8. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google Patents [patents.google.com]

- 9. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Introduction

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a cyanomethyl group. Such multifaceted molecules are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with profoundly different electronic properties, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy group can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, while the phenylacetonitrile core serves as a versatile synthetic handle for constructing more complex molecular architectures. This guide will explore the anticipated physicochemical properties of this compound by examining its structural analogs and the known effects of its constituent functional groups.

Predicted Physicochemical Properties

Due to the absence of direct experimental data for this compound, the following table presents a comparative analysis of related, well-characterized compounds to infer its likely properties.

| Property | 2-Methoxy-5-(trifluoromethyl)benzonitrile | 2-(Trifluoromethyl)phenylacetonitrile | 2-Methoxyphenylacetonitrile | This compound (Predicted) |

| CAS Number | 34636-92-5[1] | 3038-47-9 | 7035-03-2[2] | Not available |

| Molecular Formula | C₉H₆F₃NO | C₉H₆F₃N | C₉H₉NO[2] | C₁₀H₈F₃NO |

| Molecular Weight | 201.15 g/mol | 185.15 g/mol | 147.17 g/mol [2] | 215.17 g/mol |

| Physical Form | White powder[1] | Solid | Crystals[2] | Likely a solid at room temperature |

| Melting Point | 30-34 °C[1] | 31 °C | 65-67 °C[2] | Expected to be in a similar range to its analogs, likely between 30-70 °C |

| Boiling Point | Not available | 92 °C at 11 mmHg | 143 °C at 15 mmHg[2] | Higher than its non-methoxylated analog due to increased molecular weight and polarity. |

| Density | ~1.3 g/cm³[1] | Not available | Not available | Expected to be greater than 1 g/cm³, likely around 1.2-1.3 g/cm³ |

| Solubility | Not available | Not available | Not available | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

The Science Behind the Predictions: A Deeper Dive

The predictions in the table above are based on established principles of physical organic chemistry:

-

Melting and Boiling Points: The introduction of a methoxy group, in place of a hydrogen atom, increases the molecular weight and introduces a polar ether linkage. This generally leads to stronger intermolecular forces (dipole-dipole interactions) and, consequently, a higher boiling point compared to 2-(Trifluoromethyl)phenylacetonitrile. The melting point is more difficult to predict as it is highly dependent on the crystal lattice packing, which is influenced by molecular symmetry and intermolecular interactions in the solid state.

-

Solubility: The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. While the methoxy and nitrile groups are polar, the overall molecule is expected to be largely nonpolar, favoring solubility in organic solvents over aqueous media.

Synthesis and Characterization: An Exemplary Protocol

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established methodologies for similar compounds. The following is a detailed protocol for the synthesis and characterization of the closely related and commercially available 2-Methoxy-5-(trifluoromethyl)benzonitrile , which would serve as a valuable starting point for the synthesis of the target compound.

Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile

This synthesis would typically proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common approach involves the cyanation of a corresponding aryl halide.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 2-Methoxy-5-(trifluoromethyl)benzonitrile.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-methoxy-5-(trifluoromethyl)benzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the reaction.

-

Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as ferric chloride or a mixture of ethylenediamine and sodium cyanide.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methoxy-5-(trifluoromethyl)benzonitrile.

Characterization Workflow

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of the synthesized product.

Detailed Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to see distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and potentially long-range couplings.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the nitrile carbon (typically around 115-125 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).

-

¹⁹F NMR: A single sharp peak for the CF₃ group will be observed.

-

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C-O stretch (aryl ether): Strong bands in the 1250-1000 cm⁻¹ region.

-

C-F stretches: Strong absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H stretches: Above 3000 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis: Observe the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a suitable HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Analysis: Inject a solution of the compound to determine its retention time and assess its purity by measuring the peak area relative to any impurities.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical compounds, especially novel or uncharacterized ones, should be handled with extreme care. Based on the toxicological profiles of related nitriles and fluorinated compounds, the following precautions are strongly advised:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

While direct experimental data for this compound remains elusive, a robust understanding of its likely physicochemical properties can be formulated through the careful analysis of its structural analogs. The presence of the methoxy and trifluoromethyl groups is expected to impart a unique combination of polarity, lipophilicity, and metabolic stability, making it a potentially valuable building block in the design of new pharmaceuticals and functional materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for any researcher venturing to synthesize and characterize this and other novel substituted phenylacetonitriles. As with all scientific endeavors, rigorous experimental verification is the ultimate arbiter of a compound's true properties.

References

Sources

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Navigating the Chemical Landscape of a Niche Phenylacetonitrile Derivative

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The phenylacetonitrile scaffold, a versatile building block, is of significant interest. This guide focuses on a specific derivative, 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile. A critical point of clarification is the distinction between this compound and its close structural relative, 2-Methoxy-5-(trifluoromethyl)benzonitrile. The former, a phenylacetonitrile, possesses a methylene (-CH2-) bridge between the phenyl ring and the nitrile group, a structural feature absent in the latter, a benzonitrile.

A comprehensive search of chemical databases does not yield a specific, widely recognized CAS (Chemical Abstracts Service) number for this compound at the time of this writing. The CAS number 34636-92-5 is correctly assigned to 2-Methoxy-5-(trifluoromethyl)benzonitrile[1]. This lack of a dedicated CAS number for the phenylacetonitrile variant suggests it is likely a novel or less-common research chemical. This guide, therefore, will provide a scientifically grounded projection of its synthesis, properties, and applications, drawing upon established principles and data from closely related, well-characterized analogs.

The unique combination of a methoxy group and a trifluoromethyl group on the phenylacetonitrile framework presents an intriguing subject for researchers in drug development. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The methoxy group, with its electron-donating properties, can modulate the electronic environment of the aromatic ring, potentially strengthening interactions with biological targets[2]. This guide will delve into the technical aspects of this promising, albeit niche, molecule.

Physicochemical Properties and Structural Analogs

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C10H8F3NO | Based on the chemical structure. |

| Molecular Weight | 215.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid or oil | Phenylacetonitrile is a liquid[3], while many substituted analogs, such as 2-Methoxyphenylacetonitrile, are crystals. The presence of the trifluoromethyl group may influence the physical state. |

| Melting Point | 30-34 °C (estimated) | Based on the melting point of the analogous benzonitrile, 2-Methoxy-5-(trifluoromethyl)benzonitrile[1]. |

| Boiling Point | >200 °C (estimated) | Substituted phenylacetonitriles generally have high boiling points. For example, 2-Methoxy-2-phenylacetonitrile has a boiling point of 212 °C[4]. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The trifluoromethyl group increases lipophilicity, suggesting good solubility in non-polar solvents. Related fluorinated phenylacetonitriles show limited solubility in polar solvents[5]. |

| Density | ~1.3 g/cm³ (estimated) | Based on the density of 2-Methoxy-5-(trifluoromethyl)benzonitrile[1]. |

Proposed Synthesis Pathway

A logical and experimentally sound approach to the synthesis of this compound would involve a two-step process starting from the corresponding benzyl alcohol. This method is a common and effective way to produce various phenylacetonitrile derivatives.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Chlorination: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.1 to 1.5 equivalents of thionyl chloride (SOCl2) or a similar chlorinating agent (e.g., oxalyl chloride) via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction and the evolution of HCl and SO2 gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride.

Step 2: Cyanation to this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve the crude 2-(chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol, acetone, or acetonitrile.

-

Nucleophilic Substitution: Add 1.1 to 1.5 equivalents of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in a biphasic solvent system[6].

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-20 hours). Monitor the reaction progress by TLC. A similar synthesis for o-Trifluoromethylphenylacetonitrile involves refluxing for 20 hours[7].

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The phenylacetonitrile core and its derivatives are prevalent in a variety of biologically active compounds. The introduction of methoxy and trifluoromethyl groups onto this scaffold is a strategic design choice aimed at optimizing drug-like properties.

-

Antimicrobial and Cytotoxic Potential: Methoxy-substituted aryl acrylonitriles have demonstrated both antimicrobial and cytotoxic effects, making them interesting candidates for the development of new anticancer and anti-infective agents[2]. The nitrile group itself is a key component in many modern drugs, enhancing binding affinity to biological targets[2].

-

Enzyme Inhibition: Substituted phenylacetonitriles have been investigated as inhibitors of various enzymes. For instance, derivatives of 3-(phenylamino)benzoic acids, which share structural similarities, have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer[8].

-

Metabolic Stability and Lipophilicity: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly effective at blocking metabolic oxidation at the position of attachment, thereby increasing the metabolic stability and bioavailability of a drug candidate. Furthermore, the trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability.

-

Modulation of Biological Activity: The position of the methoxy and trifluoromethyl groups on the phenyl ring is crucial for determining the molecule's interaction with target proteins. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group create a specific electronic distribution that can be fine-tuned to achieve desired biological activity.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety and handling is imperative, based on the known hazards of related compounds.

Hazard Assessment of Structural Analogs:

-

Phenylacetonitriles: These compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.

-

Trifluoromethylated Aromatic Compounds: These can also be irritants and may have specific target organ toxicity.

-

Nitriles: The nitrile group can be metabolized to release cyanide, which is highly toxic.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid direct contact with the substance. Prevent the formation of dust and aerosols. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While its definitive CAS number and experimental data are not yet widely available, its structural features suggest a high potential for biological activity. The strategic combination of a phenylacetonitrile core with methoxy and trifluoromethyl substituents provides a strong foundation for the design of novel therapeutic agents with enhanced metabolic stability, target affinity, and desirable pharmacokinetic properties. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further investigation into its chemical and biological characteristics. As with any novel chemical entity, stringent safety precautions are essential during its handling and study. The exploration of such niche molecules is crucial for the advancement of pharmaceutical sciences and the discovery of next-generation therapeutics.

References

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile - CAS:886503-57-7. (n.d.). Ark Pharm, Inc. Retrieved January 20, 2026, from [Link]

-

2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile. (n.d.). Guangzhou Weber Technology Co., Ltd. Retrieved January 20, 2026, from [Link]

- Process for the manufacture of substituted phenylacetonitriles. (n.d.). Google Patents.

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.). Google Patents.

-

Study on the synthesis and biological activities of α-substituted arylacetates derivatives. (2016, April 1). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Phenylacetonitrile. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 6. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google Patents [patents.google.com]

- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile: A Theoretical and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and for ensuring its identity and purity. This guide provides a detailed theoretical and comparative analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this compound, this document leverages spectral data from analogous compounds to provide a robust predictive framework for its characterization. This approach offers valuable insights for researchers synthesizing or working with this molecule, enabling them to anticipate and interpret their own experimental findings.

Introduction and Molecular Structure

This compound (CAS No. 1000542-90-4) possesses a unique molecular architecture, incorporating a methoxy group, a trifluoromethyl group, and a cyanomethyl group on a benzene ring. This specific substitution pattern significantly influences the electronic environment of the molecule, which in turn dictates its characteristic spectroscopic signatures. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic distribution across the aromatic ring, which can be probed effectively by various spectroscopic techniques.

Molecular Structure and Key Features

The Solubility Profile of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile in a range of common organic solvents, grounded in the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, a detailed, step-by-step protocol for the experimental determination of solubility is provided, empowering researchers to generate precise, application-specific data. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and chemical process development, facilitating informed solvent selection and optimizing experimental outcomes.

Introduction: The Strategic Importance of Solubility in Synthesis and Formulation

This compound (CAS No. 1000542-90-4) is a substituted benzonitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique trifluoromethyl and methoxy substitutions on the phenyl ring impart distinct electronic and steric properties, making it a valuable synthon for accessing novel chemical space.

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility and handling in a laboratory and industrial setting. An understanding of its solubility profile is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields.

-

Purification Strategies: The choice of solvent systems for crystallization, chromatography, and extraction is directly dependent on the differential solubility of the target compound and any impurities.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and the choice of delivery vehicle.

This guide provides a comprehensive examination of the factors governing the solubility of this compound and equips the research and development scientist with the knowledge to rationally select appropriate solvent systems.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is governed by the interplay of its constituent functional groups: the polar nitrile and methoxy groups, and the largely non-polar trifluoromethyl-substituted phenyl ring.

-

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly influences the molecule's properties. The trifluoromethyl group is known to enhance lipophilicity, which suggests a preference for less polar environments.[2]

-

Nitrile Group (-C≡N): The nitrile group possesses a significant dipole moment, contributing to the overall polarity of the molecule and allowing for dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage of the methoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

-

Aromatic Ring: The phenyl ring is inherently non-polar and will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

Given the presence of the lipophilic trifluoromethyl group, it is anticipated that this compound will exhibit limited solubility in highly polar solvents and greater solubility in solvents of moderate to low polarity. This is supported by observations of structurally similar compounds, such as 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile, which show limited solubility in polar solvents and a preference for non-polar organic solvents.[2]

Predicted Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in the public domain, a qualitative and predictive solubility profile can be constructed based on its structural features and data from analogous compounds. The following table provides an estimated solubility in a range of common organic solvents at ambient temperature.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Low to Moderate | The non-polar nature of hexane will interact favorably with the aromatic ring, but may not effectively solvate the polar nitrile and methoxy groups. |

| Toluene | Non-polar Aromatic | High | The aromatic nature of toluene will lead to favorable π-π stacking interactions with the phenyl ring of the solute. |

| Dichloromethane (DCM) | Halogenated | High | DCM is a versatile solvent with a moderate dipole moment capable of solvating both polar and non-polar moieties of the molecule. |

| Ethyl Acetate | Ester | High | Ethyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Acetone | Ketone | High | Acetone is a polar aprotic solvent that can effectively solvate the nitrile group through dipole-dipole interactions. |

| Acetonitrile | Nitrile | Moderate to High | As a polar aprotic solvent, acetonitrile is expected to have good solvating power, particularly for the nitrile group. Structurally similar fluorinated phenylacetonitriles show some solubility in acetonitrile.[2] |

| Ethanol | Polar Protic (Alcohol) | Moderate | The hydroxyl group of ethanol can hydrogen bond with the methoxy group, but the overall polarity may be too high for optimal solvation of the lipophilic trifluoromethyl-phenyl portion. |

| Methanol | Polar Protic (Alcohol) | Low to Moderate | Methanol is more polar than ethanol, which is likely to further reduce its effectiveness in solvating the non-polar regions of the molecule. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the largely non-polar and lipophilic nature of the molecule. |

Note: This table serves as a predictive guide. For critical applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

Experimental Workflow

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Step-by-Step Procedure

-

Preparation of the Sample: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of the desired organic solvent. The presence of undissolved solid should be visually evident.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

-

Sampling: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to permit the settling of the excess solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Factors Influencing Solubility: Causality and Experimental Considerations

Several factors can influence the solubility of this compound, and it is crucial to control these during experimental determination.

-

Temperature: The dissolution of most solids is an endothermic process; therefore, solubility tends to increase with increasing temperature.[4] It is imperative to maintain a constant and accurately recorded temperature during solubility experiments.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, anhydrous solvents for solubility determinations.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested to ensure consistency.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By integrating theoretical principles with practical methodologies, this document serves as a valuable resource for researchers and drug development professionals. The predictive solubility profile offers a rational basis for solvent selection, while the detailed experimental protocol empowers scientists to generate precise, quantitative data tailored to their specific applications. A thorough understanding and careful consideration of solubility are indispensable for the successful advancement of chemical synthesis and pharmaceutical development programs involving this important chemical intermediate.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- Smolecule. (n.d.). Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

- Palmer, D. S., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- JoVE. (2020, March 26). Solubility - Concept.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.

- Chemistry LibreTexts. (n.d.). 1.8: Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Solubility.

- Chem.Purdue. (n.d.). Solubility. Retrieved from Purdue University Department of Chemistry website.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- World Health Organization. (n.d.). Annex 4.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CUNY Bronx Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from CUNY Bronx Community College website.

Sources

stability and storage conditions for 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for this compound, a key intermediate in pharmaceutical synthesis. While specific public data on this compound is limited, this document synthesizes information from analogous chemical structures and established principles of pharmaceutical stability testing to offer expert guidance. It covers the compound's chemical profile, recommended storage conditions, potential degradation pathways, and a detailed protocol for conducting forced degradation studies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and quality of this compound throughout its lifecycle.

Introduction: Chemical Profile and Significance

This compound is a substituted arylacetonitrile, a class of compounds widely utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic properties that influence its reactivity and stability. The trifluoromethyl group, a strong electron-withdrawing group, is known to enhance the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design.[1][2]

Given its role as a crucial intermediate, understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove in downstream processes and could potentially compromise the safety profile of the drug product.

Recommended Storage and Handling

Proper storage and handling are the first line of defense in preserving the chemical integrity of this compound. The following recommendations are based on general best practices for similar chemical entities.

Storage Conditions

While some suppliers indicate "Ambient Temperature" for storage, a more controlled environment is recommended to minimize the risk of degradation over time.[5]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light. Store in an opaque or amber container. | Aromatic compounds can be susceptible to photolytic degradation. |

| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis of the nitrile group and potential reactions with the methoxy group. |

| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids potential hazardous reactions and catalytic degradation.[6] |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[7]

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance or intermediate.[3][8] Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The nitrile group (-C≡N) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The methoxy group (-OCH₃) could also undergo hydrolysis under harsh acidic conditions.

-

Oxidation: The benzylic carbon and the methoxy group are potential sites for oxidation, which can be initiated by exposure to oxidizing agents or atmospheric oxygen, especially in the presence of light or heat.

-

Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV or visible light. The trifluoromethyl group can enhance the photostability of some compounds, but specific studies are required for confirmation.[1][9]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.

The following diagram illustrates the potential degradation pathways:

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

The following is a detailed, self-validating protocol for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[10]

Materials and Equipment

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV detector

-

Photostability chamber

-

Calibrated oven

-

pH meter

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.

-

Dissolve the stressed solid in the solvent to a final concentration of 0.1 mg/mL.

-

-

Photolytic Degradation:

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark.

-

Dilute the exposed sample to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analytical Method

A stability-indicating HPLC method should be developed and validated. A reverse-phase HPLC method with a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The detector wavelength should be set at the λmax of this compound.

Data Analysis

-

Analyze all stressed samples by HPLC.

-

Calculate the percentage degradation of the parent compound.

-

Determine the retention times and peak areas of the degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.

Sources

- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 2. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biosynth.com [biosynth.com]

- 7. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. jddtonline.info [jddtonline.info]

The Ascendant Role of Trifluoromethylated Phenylacetonitriles in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF3) group, has transitioned from a niche tactic to a cornerstone of rational drug design.[1][2] This is not a matter of serendipity. The unique physicochemical properties imparted by the CF3 group—profoundly influencing a molecule's lipophilicity, metabolic stability, and binding affinity—offer a powerful toolkit for optimizing therapeutic candidates.[3][4][5] When this potent functional group is appended to the versatile phenylacetonitrile scaffold, a class of compounds emerges with significant, albeit still expanding, potential for diverse biological activity.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the biological activities associated with trifluoromethylated phenylacetonitriles. Moving beyond a mere recitation of findings, this document elucidates the mechanistic rationale behind observed activities, offers detailed experimental protocols for synthesis and evaluation, and synthesizes current knowledge to inform future discovery efforts.

The Trifluoromethyl Group: A "Magic" Moiety in Drug Design

The trifluoromethyl group is often lauded for its transformative effects on a parent molecule's pharmacological profile.[6] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, coupled with its moderate steric bulk and high lipophilicity, underpins its utility.[3][4][7]

Key Physicochemical Impacts of Trifluoromethylation:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This often translates to an extended in vivo half-life and a more predictable pharmacokinetic profile.[1]

-

Modulation of Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets.[3][5]

-

Increased Binding Affinity: The CF3 group can participate in a range of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and even halogen bonding, to improve binding affinity with target proteins.[1][4]

-

Alteration of pKa: The potent electron-withdrawing effect of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and target engagement.

The Phenylacetonitrile Scaffold: A Privileged Core Structure

Phenylacetonitrile, also known as benzyl cyanide, is a versatile building block in organic synthesis.[8][9] Its derivatives are found in a wide array of biologically active molecules, including pharmaceuticals and natural products.[10][11] The reactivity of the nitrile group and the adjacent benzylic position allows for extensive chemical modification, making it an ideal scaffold for the exploration of structure-activity relationships (SAR).[9]

Potential Biological Activities of Trifluoromethylated Phenylacetonitriles

The convergence of the trifluoromethyl group's potent modulating effects with the versatile phenylacetonitrile scaffold gives rise to a class of compounds with a broad spectrum of potential biological activities.

Anticancer Activity

The antiproliferative potential of trifluoromethylated compounds is well-documented.[12][13][14] For instance, α-trifluoromethyl chalcones have demonstrated potent activity against androgen-independent prostate cancer cell lines.[15] The introduction of a CF3 group can enhance the cytotoxicity of a compound through several mechanisms, including:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Trifluoromethylated compounds have been shown to induce apoptosis in various cancer cell lines.

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another key mechanism of anticancer drugs.

-

Inhibition of Key Signaling Pathways: The CF3 group can facilitate interactions with critical enzymes or receptors in cancer-related signaling pathways.

A plausible mechanism for the anticancer activity of trifluoromethylated phenylacetonitriles involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Caption: Potential anti-inflammatory mechanism of action.

Neurological Activity

The phenylacetonitrile scaffold is present in some neurologically active compounds. Furthermore, the trifluoromethyl group is a key feature in several FDA-approved drugs targeting the central nervous system, such as fluoxetine (an antidepressant). [7]This suggests that trifluoromethylated phenylacetonitriles could have potential applications in neuroscience. The lipophilicity of these compounds may facilitate their passage across the blood-brain barrier, a critical requirement for CNS-acting drugs.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of trifluoromethylated phenylacetonitriles can be achieved through various established organic chemistry methodologies. [16][17][18]A common approach involves the reaction of a trifluoromethylated benzyl halide with a cyanide salt. [16]

Caption: General synthetic route to trifluoromethylated phenylacetonitriles.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. Key areas for investigation include:

-

Position of the CF3 group: The placement of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) can significantly impact activity.

-

Substitution on the phenyl ring: The introduction of other substituents on the aromatic ring can modulate the electronic properties and steric profile of the molecule.

-

Modifications of the acetonitrile group: While less common, modifications to the nitrile functionality could lead to novel biological activities.

Experimental Protocols

General Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetonitrile

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.2 equivalents), ethanol, and water.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired 2-(4-(trifluoromethyl)phenyl)acetonitrile.

Causality: The nucleophilic cyanide ion displaces the bromide from the benzylic position of 4-(trifluoromethyl)benzyl bromide in an SN2 reaction to form the carbon-carbon bond of the product. Ethanol and water serve as the solvent system.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of trifluoromethylated phenylacetonitriles against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trifluoromethylated phenylacetonitrile compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of the trifluoromethylated phenylacetonitrile compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for a further 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Future Perspectives and Conclusion

The exploration of trifluoromethylated phenylacetonitriles as a source of novel therapeutic agents is a promising and rapidly evolving field. The foundational principles of medicinal chemistry strongly suggest that this class of compounds holds significant potential for a wide range of biological applications. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a battery of biological assays. A deeper understanding of their mechanisms of action and structure-activity relationships will be critical for the rational design of next-generation drug candidates. The strategic combination of the potent trifluoromethyl group and the versatile phenylacetonitrile scaffold represents a compelling avenue for innovation in drug discovery.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Dakenchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).

- Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. (2006, March). PubMed.

- 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis. (n.d.). ChemicalBook.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central.

- 2-Phenylacetonitrile | For Research. (n.d.). Benchchem.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione.

- Preparation method of 3-trifluoromethyl phenylacetonitrile. (n.d.).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI.

- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2001, August). PubMed.

- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (n.d.). PMC - NIH.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

- 3-(Trifluoromethyl)phenylacetonitrile. (n.d.). Chem-Impex.

- Synthetic strategies to 2‐phenylacetonitrile. (n.d.).

- phenyl acetonitrile, 140-29-4. (n.d.). The Good Scents Company.

- Structure–activity relationship study of 1. (n.d.).

- Structures of phenylacetonitrile and nitrile derivatives:. (n.d.).

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.

- Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. (n.d.).

- Process for preparing 3-trifluoromethyl benzyl chloride. (n.d.).

- 4-(Trifluoromethyl)phenylacetonitrile. (n.d.). PubChem.

- Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. (2003, October 20). PubMed.

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost

- 3-(Trifluoromethyl)phenylacetonitrile 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Benzyl cyanide. (n.d.). Wikipedia.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021, May 10). PMC - PubMed Central.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025, November 26). NIH.

- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complex

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry.

- 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2. (n.d.). Sigma-Aldrich.

- New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (n.d.). PubMed.

- 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. (n.d.). Sigma-Aldrich.

- 2,3-Bis(trifluoromethyl)phenylacetonitrile. (n.d.). PubChem.

- 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3. (n.d.). Sigma-Aldrich.

- m-Trifluoromethylphenylacetonitrile. (n.d.). PubChem.

- 3-Trifluoromethylbenzylcyanide. (n.d.). ChemicalBook.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PMC - PubMed Central.

- New Benzo[c]phenanthridine and Benzenoid Derivatives, and Other Constituents from Zanthoxylum ailanthoides: Effects on Neutrophil Pro-Inflamm

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jelsciences.com [jelsciences.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 10. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 13. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 17. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 18. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

The Strategic Deployment of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Trifluoromethyl Group as a Cornerstone of Contemporary Drug Design